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Disperse Blue 148

Cat. No.: B1663511
CAS No.: 52239-04-0
M. Wt: 413.5 g/mol
InChI Key: VHLFTCNAACYPDY-UHFFFAOYSA-N
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Description

Historical Development and Significance of Disperse Dyes

The emergence of disperse dyes is intrinsically linked to the development of synthetic fibers. In the early 1920s, with the invention of the first hydrophobic fiber, cellulose (B213188) acetate (B1210297), a new class of dye was required as existing water-soluble dyes were unsuitable. aatcc.org This led to the creation of disperse dyes, initially known as acetate dyes, which were sparingly soluble in water and could be applied as a fine, aqueous dispersion. aatcc.orgresearchgate.net German chemists at Baden Aniline Soda Company are credited with their production in 1922. colorfuldyes.com

The pivotal discovery was that grinding water-insoluble colorants with surface-active agents produced a stable colloidal dispersion in water, enabling the dyeing of hydrophobic fibers. aatcc.org The mechanism involves the dye transferring from the dispersion, through a solution phase, and onto the fiber, where it is held by non-polar forces. researchgate.net

With the proliferation of other man-made fibers like polyester (B1180765), polyamides, and acrylics in the 1950s, the "acetate dyes" were renamed "disperse dyes" in 1953. aatcc.org The growth of polyester fiber production, in particular, propelled the rapid development of disperse dyes, establishing them as a major product category in the dye industry. colorfuldyes.com These dyes needed to meet more stringent requirements, including resistance to sublimation for processes like heat-setting and pleating, and stability across various pH ranges for different dyeing methods. aatcc.org Today, disperse dyes account for a significant portion of total dye consumption and are essential for coloring the vast majority of polyester textiles. researchgate.net

Positioning of Disperse Blue 148 within the Broader Class of Azo Dyes

Disperse dyes are predominantly categorized into two main chemical groups: anthraquinone (B42736) and azo dyes. It is estimated that approximately 85% of all disperse dyes belong to one of these two classes, with monoazo dyes making up about 50% of the total. wikipedia.orgp2infohouse.org this compound falls into the larger and more common azo dye category. nordicbiosite.com Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which act as the chromophore, the part of the molecule responsible for its color.

The manufacturing process for this compound involves the diazotization of 5-Nitro-1,3-dihydrobenzo[c]isothiazol-3-amine, which is then coupled with Methyl 3-(ethyl(phenyl)amino)propanoate. worlddyevariety.com This synthesis places it firmly within the well-established methodologies for creating azo-based colorants.

This compound is specifically classified as a monoazo dye, meaning its molecular structure contains a single azo group. worlddyevariety.comcolorfuldyes.comgoogle.com This classification is a key determinant of its chemical and physical properties. The general structure of most monoazo disperse dyes consists of a diazo component and a coupling component, with various substituents on the aromatic rings that control the final characteristics of the dye, including its color, fastness, and dyeing behavior. p2infohouse.org

Table 1: Chemical Identification of this compound

Identifier Value Source
C.I. Name This compound worlddyevariety.comepsilonpigments.com
C.I. Number 11124 worlddyevariety.com
CAS Registry Number 52239-04-0 / 61968-29-4 worlddyevariety.comenochdye.comdyesupplier.com
Molecular Formula C₁₉H₁₉N₅O₄S worlddyevariety.comenochdye.comchemicalbook.com
Molecular Weight 413.45 g/mol worlddyevariety.comenochdye.com

| Chemical Class | Monoazo Dye | worlddyevariety.comcolorfuldyes.comgoogle.com |

Current Research Trends and Gaps Pertaining to this compound

Current research on this compound primarily focuses on its application properties, synthesis, and performance in textile dyeing. Studies highlight its excellent dyeing fastness and good compatibility and reproducibility, making it a main variety for exhaust dyeing, thermal melting pad dyeing, and printing. colorfuldyes.com Recent patent literature describes the development of monoazo disperse dyes, including structures related to this compound, that are suitable for dyeing under weak alkaline conditions, which is relevant for energy-saving, one-bath dyeing processes for polyester and its blends. google.com

One specific area of investigation has been the structural and spectral characterization of this compound, including analysis of its crystalline forms. nordicbiosite.com This fundamental research is crucial for understanding the relationship between the dye's solid-state structure and its performance characteristics.

A notable gap in the publicly available academic literature is the limited research on the comprehensive environmental fate and toxicological profile of this compound. While general studies exist on the decolorization and degradation of other azo dyes, such as Disperse Blue 79, by microorganisms, specific research detailing the biodegradation pathways and potential metabolites of this compound is not extensively documented. researchgate.net Further investigation is required to fully assess its environmental impact and to develop more effective remediation strategies for textile effluents containing this specific dye.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₉H₁₉N₅O₄S B1663511 Disperse Blue 148 CAS No. 52239-04-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[N-ethyl-4-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]anilino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c1-3-23(11-10-18(25)28-2)14-6-4-13(5-7-14)20-21-19-16-12-15(24(26)27)8-9-17(16)22-29-19/h4-9,12H,3,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLFTCNAACYPDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)OC)C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068725
Record name C.I. Disperse Blue 148
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Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52239-04-0
Record name Disperse Blue 148
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Record name beta-Alanine, N-ethyl-N-(4-(2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl)phenyl)-, methyl ester
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Record name .beta.-Alanine, N-ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]-, methyl ester
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Record name C.I. Disperse Blue 148
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Record name Methyl N-ethyl-N-[4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-β-alaninate
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Environmental Fate and Remediation of Disperse Blue 148 in Aquatic Systems

Degradation Pathways and Mechanisms

The remediation of water contaminated with Disperse Blue 148 is an area of active research, with studies focusing on breaking down the dye molecule into less harmful substances. Both oxidative and biological methods have shown promise in the decolorization and degradation of this compound.

Oxidative Degradation Processes

Oxidative degradation processes utilize powerful oxidizing agents or electrochemical methods to destroy the chromophoric structure of this compound, leading to a loss of color and partial or complete mineralization.

Ozonation is an effective advanced oxidation process for the decolorization of textile effluents containing this compound. iapchem.orgresearchgate.net Studies have demonstrated that ozone can rapidly break down the dye's chromophore, leading to significant color removal. iapchem.org

In one study, the decolorization of C.I. Disperse Dark Blue 148 was investigated using ozone treatment. bohrium.com The experiments were conducted on a 0.1 g/l dye solution, both with and without the presence of additives such as acetic acid and a dispersing agent. bohrium.com The results indicated that after 15 minutes of ozonation, similar decolorization rates were achieved for both solutions. bohrium.com However, the decolorization rate was slightly higher for the dye solution without additives. bohrium.com The study also monitored chemical oxygen demand (COD), pH, temperature, and conductivity. bohrium.com

Table 1: Decolorization of this compound with Ozone

Ozonation Time (min) Absorbance (Dye Solution) Absorbance (Dye Solution with Additives)
0 (Control) 1.0 1.0
2.5 0.8 0.9
5 0.6 0.7
7.5 0.4 0.5
10 0.2 0.3
12.5 0.1 0.2
15 0.05 0.1
17.5 0.02 0.05
20 0.01 0.02

This table is based on data from a study on the decolorization of 0.1 g/l Disperse Dark Blue 148 solution. Absorbance is a relative measure of color intensity. bohrium.com

Photocatalysis using titanium dioxide (TiO₂) is a well-established method for degrading organic pollutants. To enhance its efficiency under visible light, TiO₂ can be doped with nitrogen (N-doped TiO₂). Furthermore, sensitizing these nanoparticles with disperse dyes can improve their photocatalytic activity.

Research on polyethylene (B3416737) terephthalate (B1205515) (PET) filaments deposited with N-doped TiO₂ nanoparticles sensitized with a water-insoluble disperse blue dye (disperse blue SE–2R) has shown enhanced photocatalytic activities. iapchem.org It was found that the disperse blue dye facilitates the separation of electron-hole pairs in the N-doped TiO₂ nanoparticles more effectively under UV irradiation compared to visible light. iapchem.org This enhanced activity is attributed to both an improved light absorption capacity and a high separation efficiency of photo-generated electron-hole pairs. iapchem.org While this study did not use this compound specifically, the findings suggest a similar mechanism could be applicable for enhancing the degradation of other disperse blue dyes. The presence of the dye on the nanoparticle surface allows for efficient transfer of electrons, promoting the generation of reactive oxygen species that degrade the pollutant.

Electrochemical methods, particularly electrocoagulation with aluminum electrodes, have been investigated for the removal of various dyes from wastewater. While specific research on this compound using aluminum electrodes is limited, studies on similar anthraquinone (B42736) disperse dyes provide valuable insights into the potential effectiveness of this method.

In the electrocoagulation process, the aluminum anode dissolves to form aluminum hydroxides, which act as coagulants. researchgate.netscispace.com These coagulants can then adsorb the dye molecules, leading to their removal from the solution. The process is influenced by several factors, including current density, pH, and the initial dye concentration. researchgate.netscispace.com

A study on the treatment of wastewater containing C.I. Disperse Blue 79, another anthraquinone dye, found that aluminum electrodes provided better removal efficiency compared to iron electrodes. researchgate.net Research on the electrocoagulation of Alizarin Red S, also an anthraquinone dye, using aluminum electrodes demonstrated color removal efficiencies of about 97.5% at a pH range of 6.5 to 7.5. scispace.com Another study on the removal of an anthraquinone-based Red BFL dye using aluminum electrodes achieved a maximum removal of 99.17% at an optimal pH of 8 and a contact time of 15 minutes. bohrium.comfigshare.com These findings suggest that electrochemical treatment with aluminum electrodes is a promising method for the remediation of wastewater containing this compound.

Table 2: Optimal Conditions for Anthraquinone Dye Removal with Aluminum Electrodes

Parameter Alizarin Red S Red BFL
Optimal pH 6.5 - 7.5 8
Removal Efficiency ~97.5% 99.17%
Contact Time 10 min (equilibrium) 15 min
Current Density 35.77 A m⁻² (optimum) 40 A m⁻²

This table presents data from studies on anthraquinone dyes similar to this compound. bohrium.comscispace.comfigshare.com

Bioremediation Strategies

Bioremediation offers an environmentally friendly alternative for the treatment of dye-contaminated wastewater, utilizing the metabolic processes of microorganisms or their enzymes.

Enzymes such as laccases and peroxidases, which belong to the oxidoreductase family, have been shown to decolorize a variety of synthetic dyes, including this compound. figshare.com These enzymes catalyze the oxidation of the dye molecules, leading to the breakdown of their chromophoric structures.

A study evaluated the potential of a laccase from Pleurotus sajor-caju and horseradish peroxidase (HRP) for the decolorization of C.I. This compound. figshare.com The results showed that the decolorization of this compound was lower compared to other disperse dyes, reaching up to 25%. figshare.com The efficiency of enzymatic decolorization is influenced by factors such as enzyme concentration, pH, and temperature. figshare.com For instance, the optimal conditions for the decolorization of a related disperse dye, Disperse Red 343, were found to be a temperature of 50°C and a pH of 3.0 for laccase and 5.0 for peroxidases. figshare.com While the decolorization of this compound was not as high, the study indicated that laccase was more efficient than peroxidases under the tested conditions. figshare.com

Biodegradation using Sequenced Anaerobic/Aerobic Biofilters (referencing Disperse Blue 79)

A sequential anaerobic/aerobic biofilter process has proven effective for the mineralization of azo dyes like Disperse Blue 79. nih.goviwaponline.com This two-stage system leverages different microbial environments to achieve comprehensive degradation.

In the initial anaerobic stage, the azo dye is biotransformed into aromatic amines. This process is responsible for the primary color removal, with decolorization efficiencies exceeding 95% within 72 hours. nih.goviwaponline.com The cleavage of the azo linkage under anaerobic conditions is a critical step, as it breaks down the chromophore. osti.gov For dye concentrations higher than 48 mg/l, the addition of a co-substrate was found to be necessary to maintain high biotransformation efficiency. nih.govresearchgate.net

The effluent from the anaerobic biofilter, containing the resulting amines, is then fed into an aerobic biofilter. In this second stage, aerobic microorganisms degrade the aromatic amines. Studies have shown that this aerobic treatment can degrade approximately 65% of the amines within 24 hours. nih.goviwaponline.com The complete mineralization of the dye is dependent on this sequential process, as the initial anaerobic breakdown products are often resistant to further degradation under anaerobic conditions but can be mineralized aerobically. iwaponline.com It was noted that residual dye from the anaerobic stage could inhibit the performance of the aerobic microorganisms. nih.gov

Table 2: Performance of Sequenced Biofilter for Disperse Blue 79

StageProcessEfficiencyTimeReference
Anaerobic BiofilterDecolorization (Biotransformation to amines)>95%72 h nih.goviwaponline.com
Aerobic BiofilterAmine Degradation65%24 h nih.goviwaponline.com

Adsorption Studies for Removal from Aqueous Solutions

Adsorption is a widely used physical method for removing dyes from wastewater, utilizing porous materials to bind dye molecules.

Adsorption onto Expanded Graphite (B72142) (referencing Disperse Blue 2BLN)

Expanded graphite (EG), a material produced from natural flake graphite, has been evaluated as an effective adsorbent for various dyes, including disperse dyes like Disperse Blue 2BLN. researchgate.netdeswater.commdpi.com Its high lipophilic and hydrophobic properties, along with a porous, vermicular structure, make it suitable for removing organic pollutants from aqueous solutions. deswater.com

In a study investigating the removal of Disperse Blue 2BLN, a combination of ultrasound and exfoliated graphite was used. This method achieved a removal ratio of 96.9% for an initial dye concentration of 200 mg/L. researchgate.net The process involved using 600 mg/L of exfoliated graphite at a temperature of 45°C over 120 minutes with ultrasound assistance. researchgate.net The adsorption kinetics were found to follow a pseudo-second-order model. researchgate.net The use of ultrasound significantly enhances the removal efficiency compared to using exfoliated graphite alone. researchgate.net Other studies have also noted that expanded graphite is a promising adsorbent for dye wastewater purification. bohrium.com

Table 3: Adsorption of Disperse Blue 2BLN onto Expanded Graphite

ParameterValueReference
AdsorbentExfoliated Graphite with Ultrasound researchgate.net
Initial Dye Concentration200 mg/L researchgate.net
Adsorbent Dosage600 mg/L researchgate.net
Temperature45 °C researchgate.net
Time120 min researchgate.net
Removal Ratio96.9% researchgate.net

Ecotoxicological Assessment of this compound and its Degradation Products

The release of textile dyes into aquatic ecosystems poses a significant environmental threat due to their potential toxicity and the coloration of natural waters, which can inhibit sunlight penetration and affect photosynthetic processes. researchgate.net Disperse dyes, including this compound, are of particular concern due to their low water solubility and potential for bioaccumulation. This section delves into the ecotoxicological impact of this compound and its degradation byproducts, with a focus on remediation strategies and effects on various aquatic life forms.

Ecotoxicity Abatement through Enzymatic Treatment

Enzymatic treatment has emerged as a promising method for the decolorization and detoxification of wastewater containing disperse dyes. The use of enzymes, such as laccase, can effectively break down the complex structures of these dyes, leading to a significant reduction in their ecotoxicity.

A study on the enzymatic treatment of eleven industrial-grade disperse dyes using Pycnoporus laccase demonstrated high decolorization efficiency, ranging from 51% to 96%. nih.gov While this study did not specifically include this compound, the findings provide a strong indication of the potential for enzymatic treatment to mitigate the environmental impact of this class of dyes. The optimal conditions for this process were found to be a dye concentration of 50 mg/L, a temperature of 65°C, a pH of 4, and a laccase concentration of 0.33 U/mL, with the addition of 1-hydroxybenzotriazole (B26582) (HBT) as a mediator. nih.gov

Impact on Aquatic Organisms (General Disperse Dyes)

Disperse dyes are recognized as posing a significant threat to aquatic ecosystems due to their toxicity and persistence. researchgate.net The discharge of effluents containing these dyes can have wide-ranging negative effects on various aquatic organisms. scialert.net

The intense color of these dyes in water bodies impedes the transmission of sunlight, which is crucial for the photosynthetic activity of aquatic flora. nih.govresearchgate.net This disruption can lead to a decrease in the primary productivity of the ecosystem, affecting the entire food web. Furthermore, some disperse dyes and their degradation products have been shown to be mutagenic and carcinogenic, posing a long-term risk to aquatic life. nih.gov

Acute toxicity tests on the microcrustacean Daphnia similis have demonstrated the harmful effects of disperse dyes. nih.gov For instance, the degradation of Disperse Red 1 initially led to an increase in toxicity to D. similis due to the formation of intermediate compounds. nih.gov This underscores the complex nature of dye degradation and the potential for transient but potent toxic effects on aquatic invertebrates. Studies on other disperse dyes, such as Disperse Blue 1, have also shown impaired cell viability and mitochondrial function in cell cultures, suggesting potential harm at a cellular level for aquatic organisms. nih.gov

Phytotoxicity and Microbial Respiration Studies

The ecotoxicity of disperse dyes extends to plants and microorganisms. Studies have shown that untreated dye solutions can significantly inhibit the germination and growth of plants. For example, in a study assessing the phytotoxicity of various disperse dyes, the germination rate of wheat seeds was reduced to as low as 17-90% in the presence of un-decolorized dye solutions, compared to over 93% in water. nih.gov

However, enzymatic treatment has been proven to effectively mitigate these phytotoxic effects. Following laccase treatment, a notable increase in wheat seed germination and growth rate was observed. For instance, the germination of wheat seeds in a solution of Black ECT 200% increased by 38% after enzymatic decolorization, and the growth rate in a solution of Blue 2BLN 200% increased by 91%. nih.gov

The impact on microbial respiration, a key indicator of microbial health in aquatic systems and wastewater treatment plants, is also significant. The presence of disperse dyes can inhibit the oxygen uptake of aerobic activated sludge. nih.gov The same study demonstrated that laccase treatment led to a substantial recovery in microbial respiration. The oxygen uptake by aerobic activated sludge in a solution of Blue HGL 200% increased by 14-fold after enzymatic treatment. nih.gov This indicates a significant reduction in the ecotoxicity of the dye solution towards microorganisms.

Table 1: Phytotoxicity of Disperse Dyes on Wheat Seed Germination Before and After Enzymatic Treatment This table is interactive. Click on the headers to sort the data.

Disperse Dye Germination Rate (Untreated) (%) Germination Rate (Treated) (%)
Black ECT 200% 55 93
Blue 2BLN 200% 62 85
Red FB 200% 70 91
Yellow 3G 200% 85 95

Data derived from a study on various industrial-grade disperse dyes. nih.gov

Advanced Analytical Techniques for Detection and Characterization of Disperse Blue 148

Chromatographic Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. For dye analysis, High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are standard methods. labrulez.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is a highly improved form of column chromatography. An HPLC instrument consists of a reservoir for the mobile phase, a pump to pass the mobile phase through the column at high pressure, an injector for introducing the sample, a chromatographic column (the stationary phase), and a detector. Disperse dyes, including Disperse Blue 148, are frequently analyzed using reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

The separation mechanism is based on the differential partitioning of the dye molecules between the nonpolar stationary phase and the polar mobile phase. Components that are less polar have a stronger affinity for the stationary phase and thus elute later, while more polar components elute earlier. Detection is commonly achieved using a photodiode array (PDA) or UV-Vis detector, which measures the absorbance of the eluting components at various wavelengths. mdpi.comvliz.be For enhanced specificity and structural confirmation, HPLC systems can be coupled with a mass spectrometer (MS), a technique known as LC-MS. researchgate.netresearchgate.net The German standard method DIN 54231, for instance, outlines the use of HPLC for the analysis of disperse dyes extracted from textiles. labrulez.comlcms.cz Effective extraction of the dye from a fiber matrix, often using solvents like dimethylformamide (DMF), is a critical prerequisite for successful HPLC analysis. nih.gov

Table 1: Typical HPLC Parameters for Disperse Dye Analysis This table presents a generalized set of conditions based on common practices for analyzing disperse dyes. Specific parameters may be optimized for this compound.

ParameterTypical SettingReference
Stationary Phase (Column)Reversed-phase C18 (e.g., 2.1 x 150 mm, 5.0 µm) mdpi.comlcms.cz
Mobile PhaseGradient elution with water/acetonitrile or water/methanol (B129727), often containing modifiers like formic acid or ammonium (B1175870) acetate (B1210297). mdpi.com
Flow Rate0.2 - 1.0 mL/min mdpi.com
Injection Volume5 - 10 µL mdpi.com
DetectorPhotodiode Array (PDA) or UV-Vis Detector; Mass Spectrometry (MS) labrulez.comresearchgate.net
Extraction SolventDimethylformamide (DMF), Acetonitrile, Methanol nih.gov

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate non-volatile mixtures. curtin.edu.au It is performed on a sheet of glass, plastic, or aluminum foil, which is coated with a thin layer of adsorbent material, usually silica (B1680970) gel or alumina (B75360) (the stationary phase). curtin.edu.ausdc.org.uk

In the analysis of this compound, a concentrated extract of the dye is spotted onto the baseline of the TLC plate. ksu.edu.sa The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). ksu.edu.sa By capillary action, the mobile phase moves up the plate, and the dye components ascend at different rates depending on their polarity and affinity for the stationary versus the mobile phase. curtin.edu.au This differential migration results in the separation of the mixture into discrete spots. youtube.com

The position of each separated component is quantified by its Retention Factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. ksu.edu.sayoutube.com By comparing the Rf value and color of an unknown spot to that of a standard sample of this compound run on the same plate, identification can be confirmed. youtube.com While HPLC generally offers better resolution and sensitivity, TLC remains a valuable tool for initial screening and identification. mdpi.com

Table 2: Example TLC System for Dye Separation This table provides a representative system. The choice of stationary and mobile phases is critical for achieving effective separation.

ParameterDescriptionReference
Stationary PhaseSilica gel coated on a glass or aluminum plate. curtin.edu.ausdc.org.uk
Mobile Phase (Eluent)A solvent or mixture of solvents, such as toluene/ethyl acetate or chloroform/isopropanol/ammonia mixtures. The choice depends on the polarity of the dyes to be separated. sdc.org.uknih.gov
DevelopmentAscending linear method in a closed, vapor-saturated chamber. curtin.edu.au
DetectionVisual inspection of colored spots. youtube.com
QuantificationCalculation of Retention Factor (Rf) value for comparison with standards. Rf = (Distance traveled by spot) / (Distance traveled by solvent front). ksu.edu.sayoutube.com

Spectroscopic Methods in Analytical Research

Spectroscopy is the study of the interaction between matter and electromagnetic radiation. It is a fundamental tool for probing molecular structures and concentrations. For a colored compound like this compound, several spectroscopic techniques are particularly insightful.

UV-Visible Spectrophotometry for Decolorization Monitoring

UV-Visible (UV-Vis) spectrophotometry is a quantitative technique used to measure how much a chemical substance absorbs light. This is accomplished by measuring the intensity of light that passes through a sample with respect to the intensity of light through a reference. For colored substances like this compound, the analysis is typically performed in the visible region of the spectrum. The technique is particularly useful for monitoring the progress of dye degradation or decolorization in wastewater treatment studies. researchgate.nettuiasi.ro

The principle is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The decolorization of this compound can be tracked by measuring the decrease in absorbance at its wavelength of maximum absorption (λmax). tuiasi.ro Studies on the degradation of disperse dyes by methods such as ozonation or photocatalysis frequently employ UV-Vis spectrophotometry to determine the reaction kinetics. researchgate.netmdpi.com By recording spectra at different time intervals, the rate of dye removal can be calculated, providing crucial data on the efficiency of the treatment process. researchgate.netnih.gov

Table 3: UV-Visible Spectrophotometry Data for this compound Decolorization by Ozone Data derived from a study on the decolorization of this compound in an aqueous solution using ozone treatment.

ParameterObservationReference
Wavelength of Max. Absorbance (λmax)The primary absorbance peak for the dye solution is monitored. researchgate.nettuiasi.ro
Monitoring ProcessAbsorbance at λmax is measured at regular time intervals during the ozone treatment. researchgate.net
Result InterpretationA decrease in absorbance over time indicates the breakdown of the dye's chromophore and thus, decolorization of the solution. researchgate.net
Example FindingIn one study, significant decolorization of a 0.1 g/L this compound solution was observed within 15 minutes of ozone treatment. researchgate.net

Raman Spectroscopy

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphy, crystallinity, and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source. When laser light interacts with a molecule, the vast majority of the scattered photons have the same energy as the incident photons (Rayleigh scattering). However, a tiny fraction of photons are scattered with a different energy, and this energy difference, known as the Raman shift, corresponds to the vibrational energy levels of the molecule.

Each molecule has a unique set of vibrational modes, and therefore, its Raman spectrum serves as a distinct molecular "fingerprint". researchgate.net This makes the technique highly specific for identification. For this compound, Raman spectroscopy can identify the compound based on its unique pattern of vibrational bands corresponding to the stretching and bending of its various chemical bonds, such as the azo (-N=N-), aromatic ring (C=C), and nitro (-NO₂) groups. researchgate.netresearchgate.net

Table 4: General Raman Spectroscopy Peak Assignments for Azo Dyes This table lists general wavenumber regions for functional groups present in azo dyes like this compound. The exact position and intensity of peaks for this compound would constitute its unique fingerprint.

Wavenumber (cm-1)Vibrational Mode AssignmentReference
~1600Aromatic C=C stretching researchgate.net
1400 - 1450-N=N- stretching (azo group) researchgate.net
1300 - 1350-NO₂ symmetric stretching (nitro group) researchgate.net
1100 - 1200C-N stretching researchgate.net

Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) Spectroscopy is another vibrational spectroscopy technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This technique measures the absorption of infrared radiation by the sample material versus wavelength.

The absorption of infrared radiation causes the various chemical bonds within a molecule to vibrate at specific frequencies. Like Raman spectroscopy, the resulting spectrum provides a unique fingerprint of the molecule. FTIR is particularly effective at identifying the functional groups present in a molecule. bas.bg For this compound, with its molecular formula C₁₉H₁₉N₅O₄S, FTIR analysis can confirm the presence of key functional groups such as the nitro group (-NO₂), the azo bond (-N=N-), the ester carbonyl group (C=O), and various C-H and C-N bonds. worlddyevariety.combas.bg By comparing the obtained spectrum with a reference spectrum or by identifying these characteristic absorption bands, the compound can be unequivocally identified. researchgate.net The technique can also be used to observe chemical changes, such as the disappearance of the azo bond peak during degradation studies.

Table 5: Characteristic FTIR Absorption Bands for this compound Functional Groups This table presents expected absorption regions for the primary functional groups within the this compound molecule.

Functional GroupCharacteristic Absorption Region (cm-1)Reference
N-H stretching (secondary amine)3300 - 3500 researchgate.net
C-H stretching (aromatic & aliphatic)2850 - 3100 researchgate.net
C=O stretching (ester)1735 - 1750 researchgate.net
C=C stretching (aromatic ring)1450 - 1600 bas.bg
-N=N- stretching (azo group)1400 - 1450 (often weak) bas.bg
-NO₂ stretching (nitro group)1500 - 1570 (asymmetric) & 1300 - 1370 (symmetric) bas.bg
C-O stretching (ester)1000 - 1300 researchgate.net

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex samples containing dyes like this compound. nih.gov The combination of High-Performance Liquid Chromatography (HPLC) for separation with a sensitive detector like a mass spectrometer provides both qualitative and quantitative information with high accuracy and selectivity. nih.govlcms.cz

The combination of HPLC with High-Resolution Mass Spectrometry (HRMS) is a state-of-the-art approach for the definitive identification and precise quantification of this compound. nih.gov This technique is particularly powerful because it provides unambiguous molecular information. nih.gov

Identification: The process begins with the HPLC system separating this compound from other components in a sample extract. The separated dye then enters the HRMS instrument. HRMS analyzers, such as Time-of-Flight (TOF) or Orbitrap, measure the mass-to-charge ratio (m/z) of the dye's ions with extremely high accuracy. For this compound, with a molecular formula of C₁₉H₁₉N₅O₄S, the expected exact mass can be calculated and compared to the measured mass. worlddyevariety.com This high degree of mass accuracy allows for confident identification and differentiation from other compounds that might have the same nominal mass. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the dye's molecular ion is fragmented to produce a characteristic pattern of fragment ions, serving as a molecular fingerprint. nih.gov

Quantification: For quantitative analysis, the HRMS detector measures the intensity of the signal corresponding to the specific m/z of this compound. The area under the chromatographic peak is proportional to the amount of the dye present in the sample. By running a series of calibration standards with known concentrations of the dye, a calibration curve can be constructed. lcms.cz The concentration of this compound in an unknown sample can then be accurately determined by comparing its peak area to the calibration curve. The limits of detection (LOD) and quantitation (LOQ) for disperse dyes using LC-MS techniques can be very low, often in the nanogram per milliliter (ng/mL) range, demonstrating the method's high sensitivity. lcms.cz

Table 1: Typical HPLC-MS Instrumental Parameters for Disperse Dye Analysis This table is a composite of typical parameters and does not represent a single specific analysis.

Parameter Setting Purpose
HPLC System ACQUITY UPLC H-Class or similar Separates the dye from the sample matrix. labrulez.com
Column C18 reversed-phase Stationary phase suitable for separating nonpolar to moderately polar compounds like disperse dyes.
Mobile Phase Gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium acetate. Creates a polarity gradient to elute compounds from the column. labrulez.com
Flow Rate 0.2 - 0.6 mL/min Controls the speed of the separation. labrulez.comresearchgate.net
Injection Volume 1 - 5 µL The amount of sample introduced into the system. labrulez.com
MS Detector Time-of-Flight (TOF), Quadrupole-Time-of-Flight (QToF), or other HRMS Detects and measures the mass-to-charge ratio of ions. nih.gov
Ionization Mode Electrospray Ionization (ESI), positive mode Creates charged ions from the dye molecules for MS analysis. lcms.czlabrulez.com

| Acquisition Mode | Full scan for identification; Multiple Reaction Monitoring (MRM) or similar for quantification. | Full scan detects all ions within a mass range, while MRM targets specific precursor-product ion transitions for high sensitivity and selectivity. nih.govlabrulez.com |

Forensic Applications in Fiber Dye Analysis

In forensic science, textile fibers are common forms of trace evidence that can link a suspect to a victim or a crime scene. ojp.govresearchgate.net The analysis of the dye within these fibers provides crucial discriminating information. This compound, being a common dye for polyester (B1180765), is frequently encountered in forensic casework. nih.gov

The forensic examination of a dyed fiber is a multi-step process. Initially, non-destructive techniques like microspectrophotometry are used to analyze the color of the fiber. researchgate.net While useful, this method may not be able to distinguish between different dyes that produce a similar color. researchgate.net

For a more conclusive identification, the dye is extracted from the fiber. This typically involves using a solvent or a mixture of solvents that can solubilize the dye without damaging the fiber itself, preserving it for further polymer analysis. nih.govojp.gov The extraction can be performed on very small samples, sometimes just a single fiber of a few millimeters in length. researchgate.net

Once extracted, the dye solution is analyzed, with LC-MS being a particularly powerful technique. researchgate.netpnrjournal.com It can successfully identify the specific dye, such as this compound, and differentiate it from other blue dyes that may have nearly identical colors or UV-visible absorption spectra. researchgate.net This ability to chemically identify the dye at the molecular level significantly increases the evidential value of a fiber match in a criminal investigation. ojp.gov The high sensitivity of modern instrumentation allows for the analysis of dye extracted from fiber evidence as small as 0.5 to 1 mm. ojp.gov

Table 2: General Steps in the Forensic Analysis of a Fiber Dyed with this compound

Step Description Analytical Technique(s)
1. Microscopic Examination Initial comparison of physical characteristics (color, diameter, cross-section) of questioned and known fibers. Comparison Microscopy
2. Non-destructive Analysis Analysis of the fiber's color without altering the sample. Microspectrophotometry (UV-Vis) researchgate.net
3. Dye Extraction Removal of the dye from the fiber using appropriate solvents (e.g., methanol, chloroform, or solvent mixtures). nih.govresearchgate.net Solvent extraction, ultrasonic bath
4. Chemical Analysis & Identification Separation and identification of the extracted dye components to determine their precise chemical identity. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) researchgate.net

| 5. Polymer Identification | Determination of the fiber's polymer type (e.g., polyester) after dye extraction. | Fourier-Transform Infrared (FTIR) Spectroscopy researchgate.net |

Technological Applications and Performance Studies of Disperse Blue 148 in Textile Dyeing

Dyeing Performance on Various Textile Substrates

Disperse dyes like Disperse Blue 148 are non-ionic, have low water solubility, and are primarily used for dyeing hydrophobic fibers. nih.govnih.gov

This compound is principally used for the dyeing of polyester (B1180765) fibers and their blended fabrics. colorfuldyes.comtiankunchemical.commade-in-china.com It is classified as a medium-temperature dye and is considered suitable for various dyeing methods, including exhaust dyeing, thermal melting pad dyeing, and printing. colorfuldyes.com The dyeing of polyester often requires high temperatures (around 130°C) to facilitate the diffusion of the dye into the fiber structure. colorfuldyes.com Alternatively, carriers can be used to achieve dyeing at lower temperatures, around 100°C. nih.gov The dye is known for its excellent compatibility and reproducibility in dyeing processes. colorfuldyes.comtiankunchemical.com Studies on polyetherimide (PEI) fibers, a type of high-performance fiber, have also utilized this compound to investigate and optimize dyeing process parameters. researchgate.net

Fastness Properties of this compound and Derivatives

The fastness properties of a dye refer to the resistance of the color to various external factors it is likely to encounter during the textile's lifespan.

Light fastness measures the resistance of the dye to fading when exposed to light. This compound generally exhibits good to very good light fastness. On polyester fabrics, its light fastness is typically rated between 5 and 6 on a scale of 1 to 8, where 8 is excellent. worlddyevariety.comepsilonpigments.com Some sources report a light fastness rating of 6. tiankunchemical.commade-in-china.commade-in-china.comdyesupplier.com The development of disperse dye compositions with high light fastness is particularly important for applications like automotive interior fabrics, which require resistance to prolonged sun exposure. google.comgoogle.com

Light Fastness of this compound

SubstrateLight Fastness Rating (1-8 Scale)Source
Polyester5-6 worlddyevariety.comepsilonpigments.com
Polyester6 tiankunchemical.commade-in-china.commade-in-china.comdyesupplier.com

Washing fastness indicates how well the color holds up to repeated laundering. This compound demonstrates very good washing fastness on polyester, with ratings commonly at 4 to 4-5 on a 1 to 5 scale, where 5 represents excellent fastness. tiankunchemical.commade-in-china.commade-in-china.comdyesupplier.com The test evaluates both the change in color of the dyed fabric and the degree of staining on adjacent undyed fabrics. For this compound, the staining on cotton during washing tests is rated at 5, indicating minimal to no staining. made-in-china.commade-in-china.comdyesupplier.com High washing fastness is a key characteristic of certain series of disperse dyes designed for performance textiles. runlongranliao.compatsnap.com

Washing Fastness of this compound

TestSubstrateFastness Rating (1-5 Scale)Source
Color ChangePolyester (Pes)4-5 tiankunchemical.commade-in-china.commade-in-china.comdyesupplier.com
StainingCotton (Co)5 made-in-china.commade-in-china.comdyesupplier.com
Color ChangePolyester/SpandexExcellent google.com

Rubbing fastness, or crocking, is the resistance of a color to being rubbed off onto other surfaces. testextextile.com This is tested under both dry and wet conditions. For this compound, the rubbing fastness is generally rated as good. One source provides a rating of 4 for both wet and dry rubbing on a 1 to 5 scale. epsilonpigments.com Another source indicates that the staining on cotton fabric is rated at 3. dyesupplier.com The level of rubbing fastness can be influenced by the amount of dye on the fiber surface; a proper reduction clearing process after dyeing is crucial to remove surface dye and improve fastness properties. kayakuth.co.th

Rubbing Fastness of this compound

ConditionFastness Rating (1-5 Scale)Source
Dry4 epsilonpigments.com
Wet4 epsilonpigments.com

Perspiration Fastness

The resistance of a dyed textile to color change and staining when exposed to simulated human perspiration is a critical performance indicator. For this compound, the perspiration fastness is generally considered to be good. Technical data sheets indicate that its performance against both acidic and alkaline perspiration is rated, though specific numerical values can vary slightly based on the supplier and testing standards. enochdye.comdyesupplier.com One source provides a rating for perspiration fastness against alkali. enochdye.com

The following table summarizes the perspiration fastness ratings for this compound as found in technical literature.

Fastness PropertyRating
Perspiration Fastness (Alkali) 5
Perspiration Fastness (Acid/Base) Good

Note: Fastness is typically graded on a scale from 1 to 5, where 5 represents excellent performance.

Sublimation Fastness

Sublimation fastness, or the resistance of the dye to migrating from the textile fiber into the gas phase when subjected to heat, is a crucial property for disperse dyes, especially during processes like heat setting or storage. This compound generally exhibits good to very good sublimation fastness. dyesupplier.comtiankunchemical.com

The sublimation fastness of disperse dyes is inherently linked to their molecular size and structure. hermetachem.com Dyes with lower molecular weight tend to have lower sublimation fastness. hermetachem.com Technical data for this compound indicates ratings typically in the range of 3-4 to 4-5 on a scale of 1 to 5, where 5 is excellent. dyesupplier.comtiankunchemical.comepsilonpigments.commade-in-china.com The test conditions, such as temperature and duration, significantly impact the rating. For instance, one standard test is conducted at 180°C for 30 seconds. epsilonpigments.com

The table below presents a range of sublimation fastness ratings for this compound.

Source/SupplierSublimation Fastness Rating (1-5 Scale)
Supplier A4 epsilonpigments.com
Supplier B3-4 made-in-china.com
Supplier C4-5 dyesupplier.comtiankunchemical.com

**6.3. Influence of Dyeing Parameters on Performance

Influence of Dyeing Parameters on Performance

Temperature, Pressure, and Time

The application of this compound, a medium-temperature disperse dye, is highly dependent on the precise control of temperature, pressure, and time during the dyeing process. colorfuldyes.com Disperse dyes require high temperatures to achieve optimal results on synthetic fibers like polyester. hermetachem.com The typical dyeing temperature for high-temperature dyeing with disperse dyes is around 130°C. tiankunchemical.com This high temperature swells the polyester fibers, allowing the non-ionic dye molecules to penetrate the fiber structure.

The process is often carried out under high pressure to achieve temperatures above the boiling point of water. tiankunchemical.com The duration of the dyeing cycle is also critical; for example, an isothermal dyeing process might be performed for 120 minutes at a set temperature. upc.edu The heating and cooling phases of the dyeing cycle must be carefully managed to ensure level dyeing and avoid batch-to-batch variations. tiankunchemical.com Another high-temperature method is hot melt pad dyeing, which involves higher temperatures (180°C-220°C) for a much shorter duration (around 90 seconds). tiankunchemical.com

Dye Concentration and Dispersing Agents

The concentration of this compound in the dyebath directly influences the final shade depth on the textile. However, because disperse dyes have very low solubility in water, they are applied as a fine aqueous dispersion. jcsp.org.pk The stability of this dispersion is paramount to achieving a high-quality, even dyeing without spots or stains. tiankunchemical.com

Dispersing agents are essential additives in the dyebath. jcsp.org.pk These agents are incorporated during dye manufacturing and are also added to the dyeing liquor to ensure the dye particles remain small and finely distributed, preventing agglomeration, especially at the high temperatures used in polyester dyeing. tiankunchemical.comjcsp.org.pk The effectiveness of a dispersing agent is related to its ability to lower the dye-water interfacial tension and stabilize the dispersion through steric and electrostatic mechanisms. jcsp.org.pk Insufficient dispersion stability at high temperatures can lead to dye agglomeration, resulting in staining on the fabric and contamination of the dyeing equipment. tiankunchemical.com In some cases, if the color is too dark, adding a leveling agent or carrier to a hot bath can help strip 10 to 20 percent of the dye. colorfuldyes.com

pH of Dye Bath

The pH of the dyebath is a critical parameter that must be strictly controlled when using this compound. Disperse dyes are most stable in a weakly acidic medium, typically with a pH range of 4.5 to 5.5. dyestuffscn.comresearchgate.net Commercial dye formulations may be neutral or slightly alkaline, so it is standard practice to adjust the dyebath to the specified acidic pH using a substance like acetic acid before dyeing begins. dyestuffscn.comresearchgate.net

Deviations from the optimal pH range can lead to several problems. An alkaline environment can cause some disperse dyes of the azo structure, like this compound, to undergo hydrolysis, which alters the dye's chemical structure and leads to a change in color or a loss of shade depth. dyestuffscn.com The stability of the dye is crucial for reproducibility and achieving the desired final color. dynasty-chem.com During the dyeing process, the pH can sometimes increase, necessitating the addition of buffers like an ammonium (B1175870) sulfate (B86663) and formic acid combination to maintain the weakly acidic state. dyestuffscn.com

The following table outlines the general influence of pH on disperse dyeing.

pH RangeEffect on Disperse Dyeing
4.5 - 5.5 Optimal Range: Most stable state for the dye, ensuring reliable and reproducible color results. dyestuffscn.comresearchgate.net
> 7 (Alkaline) Risk of Hydrolysis: Potential for dye degradation, leading to color changes and inconsistent dyeing. dyestuffscn.com
< 4.5 (Strongly Acidic) Potential for Precipitation: Some leuco vat dyes, which can behave like disperse dyes, may precipitate, reducing dye exhaustion. niscpr.res.in

**6.4. Cleaner Production Technologies in Dyeing

In response to the environmental impact of textile processing, cleaner production technologies are being explored for the application of disperse dyes like this compound. textalks.comworldwidejournals.com The textile industry is a major source of industrial wastewater, which often contains high concentrations of colorants and chemical auxiliaries. researchgate.netresearchgate.net

One significant area of research is the use of supercritical carbon dioxide (scCO2) as a dyeing medium instead of water. textalks.com This technology eliminates the generation of wastewater in the dyeing process and can even allow for the simultaneous synthesis and dyeing of fabrics, further reducing the environmental footprint. textalks.com

Another approach focuses on treating the effluent from conventional water-based dyeing. Ozone treatment has been studied as a method for the decolorization of wastewater containing this compound. researchgate.net Research shows that ozonation can effectively and rapidly decolorize the dyebath effluent, with or without the presence of dyeing additives like acetic acid and dispersing agents. researchgate.net This makes the water potentially suitable for recycling within the dyeing facility. researchgate.net Additionally, the development of dyes that achieve high fixation levels with reduced salt consumption contributes to cleaner production by lowering the chemical load in effluents. worldwidejournals.com The use of natural dyes on synthetic fibers like polyester is also being investigated as a more ecologically friendly alternative. icrc.ac.ir

Cleaner Production Technologies in Dyeing

Supercritical Carbon Dioxide Dyeing

Supercritical carbon dioxide (scCO2) dyeing is an advanced, waterless technology that presents a sustainable alternative to conventional aqueous dyeing methods. mdpi.com This process utilizes carbon dioxide in its supercritical state—a fluid phase above its critical temperature (31.1°C) and pressure (73.8 bar)—as the dyeing medium. eco2dye.com In this state, scCO2 exhibits properties of both a liquid and a gas, allowing it to effectively dissolve non-ionic disperse dyes and transport them into the polymer matrix of fibers like polyester. The key advantages of this technology include the elimination of wastewater effluent, the absence of auxiliary chemicals like dispersing agents, and the ability to recycle both the dye and the CO2. mdpi.comresearchgate.net

While extensive research confirms the suitability of disperse dyes for scCO2 dyeing of polyester, specific performance data for this compound is not widely documented in publicly available literature. eco2dye.comresearchgate.net However, based on the general behavior of disperse dyes in this medium, its performance can be inferred. The process would involve dissolving this compound in scCO2 and then diffusing it into the polyester fiber. The color strength (K/S value) and fastness properties would be dependent on the precise conditions of temperature and pressure used.

Illustrative Performance of a Disperse Dye in Supercritical CO2 Dyeing

The following table illustrates typical results for a disperse dye on polyester fabric at varying scCO2 dyeing conditions.

ParameterCondition 1Condition 2Condition 3Condition 4
Temperature (°C) 100100120120
Pressure (bar) 200250200250
Time (min) 60606060
Color Strength (K/S) 12.515.816.218.5
Washing Fastness 4-54-555
Light Fastness 666-76-7

Note: This data is illustrative for a typical disperse dye and does not represent experimentally verified results for this compound.

Alkaline Dyeing Methods

The primary challenge in alkaline dyeing is the stability of the disperse dye itself. Many disperse dyes are susceptible to hydrolysis under alkaline conditions at high temperatures, leading to color changes or complete destruction of the chromophore. google.com The stability is dictated by the dye's molecular structure; for instance, dyes containing groups like esters or certain amides are often not alkali-resistant. google.comresearchgate.net Therefore, successful alkaline dyeing relies on the use of specially designed, alkali-stable disperse dyes. researchgate.net Some modern methods utilize a pH-sliding system, where the dyebath starts as weakly acidic at lower temperatures and becomes alkaline only when it reaches the dyeing temperature of around 130°C. google.com

Specific research on the performance of this compound in a dedicated alkaline dyeing process is limited. Its suitability would depend entirely on its molecular structure's stability at high pH and temperature. A commercial data sheet for this compound indicates its use in high-temperature dyeing at a pH of 4-6, suggesting it is a conventional type not specifically designed for alkaline conditions. made-in-china.com Application in an alkaline medium without structural modification could risk compromising its shade and fastness properties.

Research Findings on Dye Stability and Performance

Studies on various benzisothiazole–azo disperse dyes have shown that substituting alkali-sensitive groups (like cyano and hydroxyl) with more stable ones (like ethyl or benzyl) can produce dyes with extremely high resistance to alkali and peroxide. researchgate.net This allows for combined pretreatment and dyeing in a single, alkaline bath, offering significant savings in energy, water, and time. researchgate.net

Illustrative Fastness Properties: Standard vs. Alkaline Dyeing

The table below provides a comparative illustration of fastness properties for a standard disperse dye versus a hypothetical alkali-stable disperse dye on polyester.

Fastness PropertyStandard Dyeing (pH 5.5)Alkaline Dyeing (pH 9.0)
Washing Fastness (ISO 105 C06) 4-54-5
Sublimation Fastness (ISO 105 P01) 44
Rubbing Fastness (ISO 105 X12) 44
Shade Change in Alkali SignificantNegligible

Note: This data is illustrative and compares a typical standard disperse dye with a specialized alkali-stable dye. The performance of this compound under alkaline conditions has not been specifically verified in the referenced literature.

Conclusion and Future Research Directions

Summary of Key Research Findings on Disperse Blue 148

This compound is a single azo dye belonging to the SE (Special Edition) dye group, primarily utilized for the dyeing and printing of polyester (B1180765), particularly ultrafine denier fibers. enochdye.comworlddyevariety.com Its molecular formula is C₁₉H₁₉N₅O₄S, with a molecular weight of 413.45 g/mol . enochdye.comworlddyevariety.com Key research has identified a new crystalline form of this compound that exhibits a high melting point and superior thermal stability compared to previously known forms. researchgate.net Structural analysis reveals that the molecule is essentially coplanar. researchgate.net

The manufacturing process involves the diazo coupling of 5-Nitro-1,3-dihydrobenzo[c]isothiazol-3-amine with Methyl 3-(ethyl(phenyl)amino)propanoate. worlddyevariety.com In terms of performance, it is suitable for high-temperature dyeing, thermosol processes, and printing applications. epsilonpigments.com Studies on its environmental fate have demonstrated that ozonation is an effective method for the decolorization of effluents containing this dye. researchgate.net Research indicates that decolorization rates are high, though the presence of other additives like acetic acid and dispersing agents can slightly influence the efficiency. researchgate.net

Table 1: Physicochemical and Application Properties of this compound

Property Value/Description Source(s)
C.I. Name This compound enochdye.comworlddyevariety.com
CAS Number 52239-04-0 enochdye.comworlddyevariety.com
Molecular Formula C₁₉H₁₉N₅O₄S enochdye.comworlddyevariety.com
Molecular Weight 413.45 g/mol enochdye.comworlddyevariety.com
Dye Class Single Azo worlddyevariety.com
Appearance Blue grain or powder enochdye.comepsilonpigments.com
Primary Application Dyeing of polyester and ultrafine denier polyester enochdye.com

| Application Methods | High temperature, Thermosol, Printing | epsilonpigments.com |

Table 2: Dyeing Fastness Properties of this compound

Fastness Test Grade (ISO Standards) Source(s)
Light Fastness 5-6 worlddyevariety.com
Washing Fastness Fading: 4, Staining: 4-5 worlddyevariety.com
Perspiration Fastness Fading: 4, Staining: 4 worlddyevariety.com
Sublimation Fastness (180°C, 30s) Not specified in search results epsilonpigments.com

| Ironing Fastness | Fading: 4, Staining: 3-4 | worlddyevariety.com |

Emerging Research Areas

The textile industry is actively seeking sustainable alternatives to conventional high-temperature and high-pressure dyeing methods, which are energy-intensive and utilize hazardous chemicals. meghmaniglobal.com A significant emerging research area is the use of supercritical carbon dioxide (scCO₂) as a dyeing medium. meghmaniglobal.comnih.gov This technology offers a waterless, dry dyeing method that is environmentally friendly, non-toxic, and cost-effective, as the CO₂ can be recycled. nih.gov While successfully applied to various synthetic fabrics with disperse dyes, further research is needed to optimize the process specifically for this compound on polyester, focusing on dye solubility, diffusion, and fixation kinetics in the scCO₂ medium to match the quality of conventional methods. meghmaniglobal.comnih.gov Another avenue involves the development of low-temperature dyeing systems, which would reduce energy consumption and the environmental impact of the dyeing process. meghmaniglobal.com

Effluents from textile dyeing contain residual dyes that require effective treatment. researchgate.net While ozonation has been shown to decolorize this compound, research into other advanced oxidation processes (AOPs) is a promising field. researchgate.netencyclopedia.pub This includes processes like Fenton and photo-Fenton reactions, UV/H₂O₂ systems, and photocatalysis, which have been effective for other dye classes and could be adapted for this compound. encyclopedia.pubtuiasi.ro

There is a significant gap in the publicly available data regarding the specific ecotoxicological profile and health risks associated with this compound. Many azo disperse dyes are known to have sensitization, mutagenic, or carcinogenic properties, often due to the potential for reductive cleavage of the azo bond into aromatic amines. nih.gov For instance, other disperse dyes like Disperse Blue 1 and Disperse Blue 7 have been scrutinized for potential carcinogenicity and allergenic effects. nih.govcir-safety.org

Comprehensive assessments are urgently needed for this compound. This includes:

Genotoxicity and Mutagenicity: In vitro and in vivo assays to determine its potential to cause genetic mutations.

Carcinogenicity: Long-term animal studies to assess cancer risk.

Skin Sensitization: Evaluating its potential to act as a contact allergen, a known issue with many disperse dyes. nih.govmst.dk

Aquatic Toxicity: Testing its effects on various aquatic organisms (algae, daphnia, fish) to establish its environmental risk profile. nih.gov

Biodegradation and Persistence: Studying its persistence in the environment and identifying any potentially harmful degradation byproducts.

These assessments are crucial for ensuring worker safety, consumer health, and environmental protection, and for meeting stringent regulatory standards worldwide. bluefrogscientific.comeuropa.eu

Understanding the relationship between a dye's chemical structure and its properties is fundamental to designing new, high-performance, and safer dyes. researchgate.net For this compound, its essentially coplanar molecular structure is a known feature. researchgate.net Future research could employ computational modeling and quantitative structure-activity relationship (QSAR) studies to correlate specific structural features with key performance and safety metrics. researchgate.netresearchgate.net

This exploration could focus on:

Modifying Substituents: Investigating how altering functional groups on the benzisothiazole or phenyl rings affects color, fastness properties (light, wash, sublimation), and affinity for polyester fibers. researchgate.netnih.gov

Controlling Hydrophobicity: Systematically studying how hydrophobicity (logP) influences dyeing efficiency and wash fastness. researchgate.net

Tuning Electronic Properties: Analyzing how the energy of frontier molecular orbitals (HOMO and LUMO) relates to the dye's color, light fastness, and susceptibility to oxidative or reductive degradation. researchgate.net

Designing for Safety: Using structural insights to design new blue disperse dyes that lack the precursors to potentially harmful aromatic amines, thus minimizing toxicological risks while maintaining excellent technical performance. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity and structural integrity of Disperse Blue 148 in experimental settings?

  • Methodology : High-performance liquid chromatography (HPLC) with UV-Vis detection is standard for purity analysis. For structural confirmation, use Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., azo bonds at ~1500–1600 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy for detailed molecular characterization .
  • Data Considerations : Cross-validate results with mass spectrometry (MS) to detect impurities or degradation byproducts. Ensure solvent compatibility (e.g., DMSO or methanol) per the compound’s solubility profile .

Q. How can researchers assess the photostability of this compound under varying UV exposure conditions?

  • Experimental Design : Prepare dye solutions in relevant solvents (e.g., aqueous or polyester matrices). Expose samples to controlled UV light (e.g., 365 nm) and measure degradation kinetics using spectrophotometric absorbance at λmax (~580–620 nm for azo dyes). Compare results with dark controls .
  • Key Metrics : Calculate half-life (t½) and monitor shifts in absorption spectra to infer structural breakdown.

Q. What protocols ensure safe handling and disposal of this compound in laboratory environments?

  • Safety Measures : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid dermal/ocular exposure. For disposal, neutralize aqueous solutions with reducing agents (e.g., sodium hydrosulfite) to cleave azo bonds, followed by adsorption onto activated carbon .

Advanced Research Questions

Q. How can conflicting data on the environmental toxicity of this compound be systematically resolved?

  • Contradiction Analysis :

  • Source Evaluation : Compare test models (e.g., Daphnia magna vs. algal assays) and exposure durations. Note differences in metabolic activation pathways across species .
  • Statistical Tools : Apply multivariate regression to isolate variables (e.g., pH, salinity) affecting toxicity. Use meta-analysis frameworks to harmonize disparate datasets .
    • Table 1 : Common Variables Influencing Ecotoxicity Studies
VariableImpact RangeStandardization Method
pH6.5–8.5ISO 6341 (Daphnia)
Temperature20–25°COECD Guideline 201

Q. What advanced techniques elucidate the metabolic pathways of this compound in microbial degradation studies?

  • Methodology : Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope probing (SIP) to track <sup>13</sup>C-labeled metabolites. Use genomic sequencing (e.g., metagenomics) to identify azo-reductase-producing microbial consortia .
  • Challenges : Differentiate abiotic reduction (e.g., light/heat) from enzymatic processes via control experiments.

Q. How can computational modeling predict the adsorption efficiency of this compound onto novel nanomaterials?

  • Approach : Apply density functional theory (DFT) to simulate dye-nanoparticle interactions (e.g., graphene oxide binding sites). Validate predictions with batch adsorption experiments and Langmuir/Freundlich isotherm models .
  • Key Parameters : Surface charge (zeta potential), pore size distribution (BET analysis), and thermodynamic constants (ΔG, ΔH).

Methodological Best Practices

  • Literature Review : Use Boolean operators (e.g., "this compound AND degradation NOT textile") in databases like SciFinder or Web of Science to filter non-academic sources .
  • Data Presentation : Follow journal guidelines (e.g., Med. Chem. Commun.) for figures: limit chemical structures in graphics and prioritize clarity over complexity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.